![molecular formula C16H21N5O B5599492 2,6-dimethyl-N'-(1-methyl-4-piperidinylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5599492.png)

2,6-dimethyl-N'-(1-methyl-4-piperidinylidene)imidazo[1,2-a]pyridine-3-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

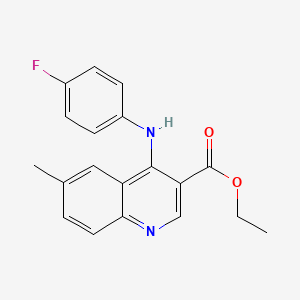

2,6-dimethyl-N'-(1-methyl-4-piperidinylidene)imidazo[1,2-a]pyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C16H21N5O and its molecular weight is 299.37 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 299.17461031 g/mol and the complexity rating of the compound is 442. The solubility of this chemical has been described as 39.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimycobacterial Activity

Research on imidazo[1,2-a]pyridine-3-carboxamide derivatives, closely related to the chemical structure , has identified compounds with significant activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains. Notably, specific derivatives demonstrated considerable potency, with minimal inhibitory concentrations (MIC) ranging from 0.041 to 2.64 µM, indicating their potential as scaffolds for developing new antimycobacterial agents. The presence of electron-donating groups on the benzene ring and variations in the linker moiety, such as the N-[2-(piperazin-1-yl)ethyl] group, have been explored to enhance antimycobacterial activity. These findings open avenues for further structure-activity relationship (SAR) studies to optimize antimycobacterial efficacy (Lv et al., 2017).

Antituberculosis Agents

Another significant application involves the design and synthesis of imidazo[1,2-a]pyridine carboxamides bearing an N-(2-phenoxyethyl) moiety, which have shown excellent in vitro activity against both drug-susceptible and multidrug-resistant strains of tuberculosis. Compounds within this class, specifically 2,6-dimethyl IPAs, have demonstrated MIC values ranging from 0.025 to 0.054 µg/mL, highlighting their potential as potent antituberculosis agents. These compounds' promising safety and pharmacokinetic properties further support their potential for therapeutic development (Wu et al., 2016).

Antifungal Activities

Imidazo[1,2-a]pyridine derivatives have also been investigated for their antifungal properties. New derivatives synthesized from imidazo[1,2-a]pyridine-2-carbohydrazide exhibited moderate antifungal activity against various fungal strains, including Microsporum gypseum and Candida albicans. Among these compounds, certain hydrazinecarbothioamide derivatives showed the highest activity against M. canis, demonstrating the potential of imidazo[1,2-a]pyridine derivatives as a basis for developing new antifungal agents (Göktaş et al., 2014).

Antioxidant and Antimicrobial Activities

The exploration of imidazo[1,2-a]pyridines extends to their antioxidant and antimicrobial properties. Novel pyridine and fused pyridine derivatives, synthesized from related compounds, underwent molecular docking screenings and exhibited moderate to good binding energies. These derivatives also showed antimicrobial and antioxidant activity, underscoring the versatility of the imidazo[1,2-a]pyridine scaffold in the development of compounds with potential health benefits (Flefel et al., 2018).

Therapeutic Agent Development

The imidazo[1,2-a]pyridine scaffold is recognized for its broad range of applications in medicinal chemistry, including potential roles in treating cancer, infectious diseases, and as enzyme inhibitors and receptor ligands. This scaffold's versatility is evident in its representation in various marketed preparations, indicating its value in ongoing efforts to develop novel therapeutic agents (Deep et al., 2016).

Direcciones Futuras

The synthesis of imidazo[1,2-a]pyridines, including “2,6-dimethyl-N’-(1-methyl-4-piperidinylidene)imidazo[1,2-a]pyridine-3-carbohydrazide”, is an active area of research due to their promising and diverse bioactivity . Future directions may include the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects .

Propiedades

IUPAC Name |

2,6-dimethyl-N-[(1-methylpiperidin-4-ylidene)amino]imidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-11-4-5-14-17-12(2)15(21(14)10-11)16(22)19-18-13-6-8-20(3)9-7-13/h4-5,10H,6-9H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLIWSYHZXRGEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C2C(=O)NN=C3CCN(CC3)C)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24780775 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4-phenyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5599414.png)

![5-[4-(diethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5599418.png)

![3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5599428.png)

![N-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5599436.png)

![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide](/img/structure/B5599439.png)

![4-[(2-Bromophenyl)carbamoyl]phenyl acetate](/img/structure/B5599486.png)

![Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]-](/img/structure/B5599499.png)

![(4aR,7aS)-1-(2-methoxyethyl)-4-(thiophen-3-ylmethyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5599505.png)

![(3S*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5599506.png)

![N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide](/img/structure/B5599514.png)

![4-chloro-N'-[(E)-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B5599530.png)